molecular formula C22H23ClN4O4S B3753989 4-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide

4-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide

Cat. No.: B3753989
M. Wt: 475.0 g/mol
InChI Key: GPZMYSPDKJCLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenoxy group, a dimethylpyrimidinyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide typically involves multiple steps, starting from readily available precursors One common approach involves the reaction of 4-chlorophenol with appropriate reagents to introduce the chlorophenoxy groupThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

4-(4-chlorophenoxy)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4S/c1-15-14-21(25-16(2)24-15)27-32(29,30)20-11-7-18(8-12-20)26-22(28)4-3-13-31-19-9-5-17(23)6-10-19/h5-12,14H,3-4,13H2,1-2H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZMYSPDKJCLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide
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4-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide
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4-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide
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4-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide
Reactant of Route 5
4-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide
Reactant of Route 6
4-(4-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide

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